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Abstract

SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of the protein
tyrosine phosphatase SHP2. This document provides a comprehensive technical overview of
the discovery, chemical synthesis, and preclinical characterization of SHP389. It is intended to
serve as a detailed resource, summarizing quantitative data, outlining experimental
methodologies, and visualizing key signaling pathways to facilitate a deeper understanding of
this significant molecule in cancer research and therapy.

Discovery and Rationale

The discovery of SHP389 was the result of a sophisticated structure-based drug design and
scaffold morphing initiative aimed at identifying novel allosteric inhibitors of SHP2 with
enhanced drug-like properties.[1] SHP2 is a non-receptor protein tyrosine phosphatase that is
a critical component of the MAPK signaling pathway, which is frequently hyperactivated in a
variety of cancers.[1][2] Allosteric inhibition of SHP2, which locks the enzyme in an auto-
inhibited state, presents a promising therapeutic strategy for cancers driven by aberrant
receptor tyrosine kinase (RTK) signaling.[1][3]

The development of SHP389 began with the optimization of a fused, bicyclic screening hit.[1]
Through iterative cycles of chemical synthesis and biological evaluation, guided by X-ray
crystallography and structure-activity relationship (SAR) studies, a novel pyrazolopyrimidinone
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scaffold was identified.[1] This new scaffold demonstrated significant improvements in potency,
selectivity, and pharmacokinetic properties, ultimately leading to the identification of SHP389.[1]

Chemical Synthesis

The synthesis of SHP389 is a multi-step process that begins with commercially available
starting materials. While a detailed, step-by-step protocol for the synthesis of SHP389 is
proprietary and not publicly available, the general methodology for creating analogous
pyrazolopyrimidinones has been described.[1] The process involves the construction of the
core pyrazolopyrimidinone scaffold, followed by the strategic introduction of key side chains.[1]

A representative, generalized synthesis would include the following key stages:

» Formation of the Pyrazolopyrimidinone Core: This is typically achieved through the
condensation of a substituted hydrazine with a pyrimidinone precursor, followed by a
cyclization reaction.[1]

« Introduction of the Spirocyclic Side Chain: The final side chain is introduced via a
nucleophilic aromatic substitution or a similar coupling reaction.[1]

Purification of the intermediates and the final SHP389 product is generally performed using
column chromatography on silica gel.[1] Characterization of the synthesized compound is
conducted using standard analytical techniques such as *H NMR, 3C NMR, and mass
spectrometry.[1]

Mechanism of Action and Signaling Pathways

SHP389 is an allosteric inhibitor of SHP2, binding to a tunnel-like pocket at the interface of the
N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][4]
This binding event stabilizes SHP2 in a closed, auto-inhibited conformation, which prevents its
activation and subsequent dephosphorylation of downstream substrates.[1][4]

The primary signaling cascade modulated by SHP389 is the RAS-MAPK pathway.[1][2] By
inhibiting SHP2, SHP389 blocks the dephosphorylation of key signaling nodes, leading to the
downregulation of phosphorylated ERK (p-ERK).[1] SHP2 is also a crucial downstream effector
of the PD-1 signaling pathway, a major immune checkpoint that suppresses T-cell activity.[5]
Inhibition of SHP2 can therefore enhance anti-tumor immunity.[3][5]
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Below are diagrams illustrating the key signaling pathways influenced by SHP389.

SHP2 in the RAS-MAPK Signaling Pathway
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SHP2's role in the RAS-MAPK signaling pathway and the inhibitory action of SHP389.

SHP2 in the PD-1 Immune Checkpoint Pathway
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SHP2's role in the PD-1 immune checkpoint pathway and its inhibition by SHP389.

Preclinical Data
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The preclinical evaluation of SHP389 has demonstrated its potency and selectivity as an
allosteric SHP2 inhibitor.[1]

Table 1: In Vitro Potencyof SHP389

Assay IC50 (nM) Reference
SHP2 Biochemical Assay 36 [1][6]
p-ERK Cellular Assay 36 [1][6]

ble 2: In Vi  In Vi ity of SHP38

Cell
Assay . Measurement Result Reference
Line/Target

SHP2 Inhibition Wild-type SHP2 IC50 0.011 uM [7]
pPERK Inhibition KYSE520 IC50 0.008 uM [7]
Cell Proliferation

KYSE520 IC50 0.100 uM [7]
(5-day)
In Vivo DUSP6 >25% reduction
Pharmacodynam  Tumor Samples Expression in 90% of [7]
ics (qPCR) patients (38/42)

Detailed pharmacokinetic and comprehensive in vivo efficacy data for SHP389 are not
extensively available in the public domain.[1] However, published findings indicate that SHP389
modulates MAPK signaling in vivo, suggesting it possesses sufficient pharmacokinetic
properties to reach its target and exert a biological effect.[1][6]

Experimental Protocols
SHP2 Biochemical Assay

Objective: To determine the enzymatic activity of SHP2 in the presence of varying
concentrations of SHP389.

Methodology:
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Recombinant human SHP2 protein is incubated with a fluorogenic phosphatase substrate,
such as DiIFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

A dilution series of SHP389 is added to the reaction mixture.
The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C).

The rate of dephosphorylation of the substrate is monitored by measuring the increase in
fluorescence over time using a plate reader.

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cellular Phospho-ERK (p-ERK) Assay

Objective: To assess the effect of SHP389 on the downstream signaling of the MAPK pathway
in a cellular context.

Methodology:

Cancer cells with a known dependency on the RAS-MAPK pathway (e.g., KYSE520) are
seeded in multi-well plates.

Cells are treated with a range of concentrations of SHP389 or a vehicle control (e.g., DMSO)
for a specified duration.

Following treatment, cells are lysed to extract total protein.
Protein concentration is determined using a BCA assay to ensure equal loading.
Protein lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.

The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK)
and total ERK (as a loading control).

HRP-conjugated secondary antibodies are used for detection via enhanced
chemiluminescence (ECL).
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e Band intensities are quantified using densitometry software, and the ratio of p-ERK to total
ERK is calculated to determine the extent of pathway inhibition.[5]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of SHP389 in a preclinical in vivo model.
Methodology:

e Immunocompromised mice are subcutaneously implanted with a human cancer cell line
known to be sensitive to SHP2 inhibition.

e Once tumors reach a predetermined size, mice are randomized into treatment and control
groups.

« SHP389 is administered orally at a specified dose and schedule (e.g., 20 mg/kg, twice daily).
[7] Control groups receive a vehicle solution.

e Tumor volume is measured regularly with calipers throughout the study.

o At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as
Western blotting for p-ERK, or for histopathological examination.[4]

e Tumor growth inhibition (TGI) is calculated to quantify the anti-tumor effect of SHP389.[4]
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Experimental Workflow for In Vivo Efficacy Study
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Generalized workflow for evaluating the in vivo efficacy of SHP389.
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Conclusion and Future Directions

SHP389 is a potent and selective allosteric inhibitor of SHP2, developed through a rigorous
structure-based drug design program.[1] Its discovery has provided a valuable chemical tool for
investigating the role of SHP2 in health and disease, and it represents a promising scaffold for
the development of novel anticancer therapeutics.[1] The ability of SHP389 to modulate key
oncogenic and immune signaling pathways positions it as a valuable candidate for combination
therapies, particularly with immune checkpoint inhibitors and other targeted agents.[5] Ongoing
clinical trials will further elucidate the safety and efficacy of SHP389 in various cancer types.
Future research will likely focus on identifying predictive biomarkers and optimizing
combination treatment strategies to maximize patient benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15574588?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

